molecular formula C12H14O4 B3057606 Methyl 4-(benzyloxy)-3-oxobutanoate CAS No. 82961-76-0

Methyl 4-(benzyloxy)-3-oxobutanoate

Cat. No.: B3057606
CAS No.: 82961-76-0
M. Wt: 222.24 g/mol
InChI Key: BLUIJYAEOVJVJS-UHFFFAOYSA-N
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Description

Significance and Research Context

The significance of Methyl 4-(benzyloxy)-3-oxobutanoate in modern organic chemistry lies primarily in its role as a versatile synthetic intermediate. β-keto esters, as a class of compounds, are considered essential synthons in organic synthesis due to their possession of both electrophilic and nucleophilic reactive sites. researchgate.netmdpi.com This dual reactivity allows them to be key intermediates in the synthesis of a diverse array of complex molecules, including pharmaceuticals. researchgate.net

The benzyloxy group in this compound provides stability under certain acidic conditions while also being a functional handle that can be modified in later synthetic steps. This compound is particularly utilized in the development of intricate organic molecules. Its structural features enable it to participate in various chemical reactions, such as oxidations, reductions, and nucleophilic substitutions, further highlighting its utility as a building block for creating new chemical entities with potential biological activity. The compound's utility as an intermediate is noted in the synthesis of potential drug molecules and other bioactive compounds.

Historical Perspective of Related β-Keto Esters in Synthesis

The chemistry of β-keto esters has a rich history and has been fundamental to the development of modern synthetic organic chemistry. These compounds have long been recognized as crucial starting materials for the synthesis of larger, more complex molecules, largely due to their ability to readily form enolates.

One of the foundational reactions involving β-keto esters is the Claisen condensation, a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. researchgate.net The intramolecular version of this reaction, the Dieckmann condensation, is particularly useful for the preparation of 5- or 6-membered cyclic β-keto esters. researchgate.net

Over the years, the synthetic utility of β-keto esters has been significantly expanded. In the latter half of the 20th century, new methodologies were developed that leveraged the unique reactivity of this functional group. For instance, palladium-catalyzed reactions of allylic β-keto esters have opened up new avenues for carbon-carbon bond formation and other transformations. nih.gov These reactions often proceed via the formation of a π-allylpalladium enolate intermediate after decarboxylation, leading to a variety of products such as α-allyl ketones and α,β-unsaturated ketones. nih.gov The development of such novel reactions has solidified the position of β-keto esters as indispensable tools in the synthetic chemist's arsenal. nih.govresearchgate.net

Scope and Objectives of Research on this compound

Current and future research on this compound is primarily focused on its application as a key building block in the synthesis of complex and biologically active molecules. The objectives of this research can be broadly categorized as follows:

Elaboration into Pharmaceutical Intermediates: A major focus is the utilization of this compound in the synthesis of advanced intermediates for the pharmaceutical industry. Its inherent functionality allows for the strategic introduction of other chemical moieties, leading to the construction of complex molecular scaffolds that are central to many drug candidates. For instance, related benzyloxy-containing compounds have been used as intermediates in the synthesis of antineoplastic drugs. nih.gov

Development of Novel Synthetic Methodologies: Researchers are continuously exploring new ways to utilize the reactivity of β-keto esters like this compound. This includes the development of stereoselective reactions to produce enantiomerically pure products, which is of paramount importance in drug discovery and development. The design of new catalytic systems that can efficiently and selectively transform this substrate is an active area of investigation.

Application in the Synthesis of Natural Products: The structural motifs present in this compound make it an attractive starting material for the total synthesis of natural products. Many natural products contain complex oxygenated frameworks, and this compound provides a readily available and versatile starting point for their construction.

Exploration of Biological Activity: While primarily used as a synthetic intermediate, there is also interest in the potential biological activities of this compound itself and its close analogs. Research in this area aims to understand how the specific arrangement of functional groups in the molecule might interact with biological targets. For example, research into other β-keto esters has explored their potential as antibacterial agents. nih.gov

Interactive Data Tables

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄ nih.gov
Molecular Weight 222.24 g/mol nih.gov
CAS Number 82961-76-0 nih.gov
Appearance Colorless liquid or low-melting solid
IUPAC Name methyl 3-oxo-4-phenylmethoxybutanoate nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-oxo-4-phenylmethoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-12(14)7-11(13)9-16-8-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUIJYAEOVJVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)COCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509393
Record name Methyl 4-(benzyloxy)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82961-76-0
Record name Methyl 4-(benzyloxy)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 Benzyloxy 3 Oxobutanoate

Established Synthetic Routes and Reaction Conditions

Conventional methods for synthesizing Methyl 4-(benzyloxy)-3-oxobutanoate often involve reactions that are well-documented in organic chemistry literature.

One common method for the synthesis of this compound is through an ester exchange reaction. This process typically involves the reaction of benzyl (B1604629) acid with methyl 4-hydroxy-3-oxobutyrate. The exchange of the ester group results in the formation of the desired product, this compound.

Transesterification is a widely used method for modifying esters and is applicable to the synthesis of β-keto esters like this compound. nih.gov This method is advantageous as it avoids the need for creating intermediate carboxylic acids, which can be unstable and prone to decarboxylation. nih.gov The reaction likely proceeds through an enol intermediate, where chelation between the two carbonyl groups and a catalyst is a key step. nih.gov A variety of catalysts can be employed to facilitate this transformation.

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
Benzyl AlcoholMethyl AcetoacetateK₂CO₃DMF802465
Benzyl AlcoholMethyl AcetoacetateNaHTHF601255
Benzyl AlcoholMethyl AcetoacetateDBUAcetonitrile501860

Other established methods for preparing similar β-keto esters, such as Ethyl 4-(benzyloxy)-3-oxobutanoate, involve the reaction of ethyl 4-chloroacetoacetate with benzyl alcohol. chemicalbook.com This suggests that a similar reaction using methyl 4-chloroacetoacetate could be a viable route for the synthesis of the methyl ester.

Advanced Synthetic Strategies and Innovations

To improve efficiency, yield, and selectivity, more advanced synthetic strategies have been explored.

Catalytic methods offer significant advantages in the synthesis of complex organic molecules. For instance, indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) has been shown to be an effective catalyst for the addition of 1,3-dicarbonyl compounds to alkynes. orgsyn.org While not a direct synthesis of this compound, this methodology highlights the potential of metal-based catalysts in forming key carbon-carbon bonds found in related structures. The use of co-catalysts such as triethylamine (B128534) (Et₃N) and n-butyllithium (n-BuLi) can further enhance the reaction's efficiency by suppressing side product formation. orgsyn.org

Reactant 1Reactant 2Catalyst SystemTemperature (°C)Time (h)Yield (%)
3-Methyl-2,4-pentanedionePhenylacetyleneIn(OTf)₃ (5 mol %), Et₃N (5 mol %), n-BuLi (5 mol %)1003288

This table demonstrates the utility of catalytic methods in related C-C bond-forming reactions.

The development of stereoselective and asymmetric synthetic routes is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. Asymmetric synthesis aims to create a specific stereoisomer of a molecule. iupac.orgchemrxiv.org For β-keto esters, this can be achieved through various methods, including the use of chiral auxiliaries or chiral catalysts. iupac.org For example, iron chiral auxiliaries have been successfully used in the asymmetric synthesis of various organic molecules through stereoselective alkylations and Michael additions. iupac.org While a specific asymmetric synthesis for this compound is not detailed in the provided results, the principles of asymmetric synthesis are well-established and could be applied to this target molecule. sigmaaldrich.com

Stereoselective and Asymmetric Synthesis Considerations

Chiral Auxiliary Applications in β-Keto Ester Synthesis

Chiral auxiliaries are instrumental in stereoselective synthesis, guiding the formation of a specific stereoisomer. numberanalytics.com These molecules are temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. numberanalytics.com In the context of β-keto ester synthesis, chiral auxiliaries can be employed to achieve high levels of enantioselectivity in reactions like alkylations and aldol (B89426) additions. numberanalytics.com

One notable example is the use of (R)-pantolactone, which has been shown to achieve an enantiomeric excess (ee) of 95% in alkylation reactions. numberanalytics.com Similarly, (S)-valinol and (R)-camphor have been utilized as chiral auxiliaries in alkylation and aldol reactions, yielding high enantioselectivity. numberanalytics.com The development of novel chiral auxiliaries, such as perfluoroalkane-tagged 5,5-diphenyl-2-oxazolidinone (DIOZ) auxiliaries derived from N-(tert-butoxycarbonyl)-L-valine methyl ester, further expands the toolkit for asymmetric synthesis. researchgate.net

Chiral AuxiliaryReaction TypeEnantiomeric Excess (ee) (%)
(R)-PantolactoneAlkylation95
(S)-ValinolAlkylation92
(R)-CamphorAldol Reaction98

This table showcases examples of chiral auxiliaries and their effectiveness in inducing stereoselectivity in different reaction types. numberanalytics.com

Enantioselective Approaches to Related Butanoates

Enantioselective synthesis is crucial for producing optically active compounds. Various strategies have been developed for the asymmetric synthesis of butanoate derivatives.

The enantioselective reduction of alkyl 3-oxobutanoates is a well-established method. For instance, the carbonyl reductase (S1) from Candida magnoliae can reduce alkyl 4-halo-3-oxobutanoates to the corresponding enantiomerically pure (S)-3-hydroxy esters. researchgate.net This biocatalytic approach offers a highly selective route to chiral building blocks. researchgate.net

Furthermore, organocatalysis has emerged as a powerful tool for enantioselective transformations. A bifunctional squaramide organocatalyst has been successfully used in the domino reaction of 4-bromo-3-oxobutanoates with isatin-derived ketimines, producing 3-amino-2-oxindoles with excellent yields (90–97%) and enantioselectivities (92–99% ee). researchgate.net

Recent advancements also include the use of dual photoredox/nickel catalysis for the asymmetric [3 + 2] photocycloaddition of β-keto esters with vinyl azides. nih.gov This method allows for the highly enantioselective construction of complex heterocyclic structures. nih.gov

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. core.ac.uk These principles focus on creating safer, more efficient, and less wasteful chemical processes. wordpress.com

Solvent-Free Methods

Solvent-free reaction conditions represent a significant step towards greener synthesis by reducing volatile organic compound (VOC) emissions and simplifying purification processes. researchgate.net Microwave-assisted solvent-free organic reactions have proven effective for the preparation of β-keto esters, often resulting in yields equivalent to or better than traditional methods. researchgate.net

Another approach involves the use of solid-supported catalysts. For example, silica-supported boric acid has been used as a recyclable catalyst for the transesterification of β-keto esters under solvent-free conditions. acs.org Similarly, a combination of borate (B1201080) and zirconia can act as a selective and inexpensive catalyst for transesterifications under solvent-free conditions, accommodating a range of alcohols. rsc.org

Catalyst SystemConditionsKey Advantage
Microwave IrradiationSolvent-freeRapid reaction times, reduced waste
Silica-supported Boric AcidSolvent-freeRecyclable catalyst, environmentally benign
Borate and ZirconiaSolvent-freeInexpensive, selective for β-keto esters

This table highlights various solvent-free methods for the synthesis of β-keto esters, emphasizing their green chemistry benefits.

Biocatalysis and Photocatalysis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov Lipase-catalyzed transesterification is a prime example, offering a simple and mild, solvent-free method for preparing optically active β-keto esters. google.com This method is chemoselective and can resolve racemic alcohols with high enantioselectivity. google.com The use of enzymes can shorten synthetic routes, avoid toxic reagents, and reduce by-products and waste. illinois.edu

Photocatalysis , which uses light to drive chemical reactions, is another green synthetic tool. nih.gov Visible-light photoredox catalysis can generate radicals from aromatic β-ketoesters in situ without the need for stoichiometric oxidants or reductants. nih.gov This technique has been applied to the synthesis of highly substituted 1-naphthols in good to excellent yields. nih.gov The merging of photocatalysis with biocatalysis offers innovative pathways for multi-step syntheses, such as the conversion of simple aldehydes and acrylates into chiral γ-lactones. researchgate.net

Atom Economy and Waste Minimization

Atom economy, a core principle of green chemistry, aims to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. numberanalytics.comwikipedia.org It is a crucial metric for assessing the "greenness" of a chemical process. wikipedia.org High atom economy is achieved in reactions like additions and rearrangements where by-products are minimal. mun.ca

Strategies to improve atom economy and minimize waste include:

Catalysis: Using catalysts improves reaction efficiency and reduces the generation of waste. numberanalytics.com

Selective Reagents: Choosing highly selective reactants and reagents minimizes the formation of side products. numberanalytics.com

Recycling: Implementing strategies for recycling and reusing reactants and solvents is crucial for waste reduction. numberanalytics.com

In the synthesis of β-keto esters, catalytic methods such as palladium-catalyzed reactions of their allylic esters have been developed to improve efficiency and reduce waste. nih.gov These reactions proceed via palladium enolates and can lead to a variety of useful products through processes like aldol condensation and Michael addition. nih.gov

Reaction Mechanisms and Transformations of Methyl 4 Benzyloxy 3 Oxobutanoate

Electrophilic and Nucleophilic Reactivity of the β-Keto Ester Moiety

The β-keto ester moiety within Methyl 4-(benzyloxy)-3-oxobutanoate confers a dual reactivity profile, enabling it to act as both an electrophile and a nucleophile.

Nucleophilic Character : The most significant feature contributing to its nucleophilic nature is the acidity of the α-protons located on the carbon atom situated between the two carbonyl groups (C2). These protons can be readily abstracted by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile, capable of attacking various electrophiles. The stability of the enolate is derived from the delocalization of the negative charge across the oxygen atoms of both the ketone and the ester carbonyls.

Electrophilic Character : The compound possesses two primary electrophilic sites: the carbonyl carbon of the ketone (C3) and the carbonyl carbon of the ester (C1). These carbons are electron-deficient due to the polarization of the carbon-oxygen double bonds and are susceptible to attack by nucleophiles. The ketonic carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl. Computational studies on analogous β-keto esters, using methods like Density Functional Theory (DFT), have been employed to analyze the local reactivity at these carbonyl positions by calculating condensed Fukui functions and dual descriptors, which quantify the susceptibility to nucleophilic and electrophilic attack. nih.gov

Key Organic Reactions and Pathways

The dual reactivity of this compound allows it to undergo a variety of important organic reactions.

The β-keto ester can be subjected to oxidative cleavage, although a more common transformation involves the oxidation of the carbon backbone. For instance, strong oxidizing agents can be used to form dicarboxylic acid derivatives. A more direct oxidation can convert the benzyloxy group to a benzoic acid derivative under specific conditions, or the entire side chain can be cleaved. A typical laboratory oxidation might involve converting the related alcohol, formed from reduction, back to the ketone or oxidizing the methylene (B1212753) group adjacent to the ether linkage.

Table 1: Example of Oxidation Reaction

Reactant Reagent Product

The ketone carbonyl (C3) is readily reduced selectively over the ester carbonyl using mild reducing agents. This transformation is a key step in the synthesis of various chiral molecules and biologically active compounds.

Selective Ketone Reduction : The use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a standard method for reducing the ketone to a secondary alcohol, yielding methyl 4-(benzyloxy)-3-hydroxybutanoate. The choice of reducing agent is crucial to avoid the reduction of the less reactive ester group.

Table 2: Example of Reduction Reaction

Reactant Reagent Product

The nucleophilic character of the α-carbon (C2) is most prominently displayed in substitution reactions.

Alkylation : Following deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate), the resulting enolate can react with alkyl halides in a classic Sₙ2 reaction. This allows for the introduction of various alkyl groups at the C2 position, a fundamental strategy in carbon-carbon bond formation. The choice of base and solvent can influence the efficiency of the reaction.

Table 3: General Alkylation Reaction

Reactant Reagents Product Type

The enolate of this compound can participate in various condensation reactions, acting as the nucleophilic component. These reactions are pivotal for building more complex molecular skeletons.

Aldol-type Condensations : The enolate can react with aldehydes or ketones to form β-hydroxy keto esters, which can subsequently be dehydrated to yield α,β-unsaturated compounds.

Claisen Condensation : While the molecule itself is a product of a Claisen-type condensation, it can react as the nucleophilic partner with other esters.

Pyrazolone Synthesis : β-keto esters are well-established precursors for the synthesis of pyrazolones through condensation with hydrazine (B178648) or its derivatives. nih.gov This reaction involves the initial formation of a hydrazone followed by intramolecular cyclization and dehydration.

Mechanistic Investigations of Derivatives and Analogous Systems

The reaction mechanisms of this compound are often inferred from and supported by studies on its derivatives and analogous compounds. nih.govnih.govsigmaaldrich.com

Computational Studies : Theoretical studies on β-keto esters have provided significant insights into their reactivity. nih.gov DFT calculations help in understanding the electronic structure, charge distribution, and the relative energies of intermediates and transition states. For a series of β-keto ester analogues designed as antibacterial agents, computational analysis was used to evaluate their reactivity and potential interactions with bacterial proteins. nih.gov These studies confirm the differential local reactivity of the carbonyl carbons. nih.gov

Derivatives in Synthesis : The reactivity of the core β-keto ester structure is explored through the synthesis and transformation of its derivatives. For example, the synthesis of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate, a derivative where the benzyloxy group is replaced by a Cbz-protected amine, follows similar principles of ester formation and reactivity. sigmaaldrich.com The presence of the Cbz group, which is tolerant under certain reaction conditions, demonstrates the utility of this class of compounds in peptide synthesis and other complex molecule construction. nih.gov

Functional Group Interconversions (FGI) and Synthetic Utility

This compound possesses three key functional groups amenable to interconversion: a methyl ester, a ketone, and a benzyl (B1604629) ether. This trifecta of reactivity makes it a versatile intermediate in organic synthesis, particularly for the construction of chiral building blocks. The strategic manipulation of these groups allows for the synthesis of a variety of more complex molecules.

The primary synthetic utility of this compound lies in its role as a precursor to chiral hydroxy esters. The β-keto ester moiety is a prime target for asymmetric reduction, a transformation that establishes a new stereocenter. The resulting chiral β-hydroxy ester is a valuable synthon for the synthesis of numerous biologically active compounds and natural products. sigmaaldrich.com

Reduction of the Ketone

The most significant functional group interconversion for this compound is the reduction of the ketone at the C-3 position to a secondary alcohol. This transformation is pivotal as it generates a chiral center, leading to enantiomerically enriched or pure β-hydroxy esters. These chiral alcohols are highly sought-after intermediates in pharmaceutical development. sigmaaldrich.comnih.gov

Biocatalytic methods are particularly effective for this transformation, offering high enantioselectivity under mild reaction conditions. For instance, the enantioselective reduction of analogous β-keto esters has been successfully demonstrated using various microorganisms and isolated enzymes. nih.gov Cell suspensions of Acinetobacter calcoaceticus and Geotrichum candidum have been employed for the reduction of similar diketones and ketoesters, respectively, yielding chiral hydroxy esters with high reaction yields and enantiomeric excess. nih.gov Ketoreductases, often used in conjunction with cofactor regeneration systems like formate (B1220265) dehydrogenase, also provide an efficient route to chiral alcohols from β-keto esters. nih.gov

The general transformation can be represented as follows:

Figure 1: General scheme for the reduction of this compound to the corresponding chiral β-hydroxy ester.

Detailed research findings on the reduction of related ketoesters highlight the potential pathways for this compound.

ReactantCatalyst/ReagentProductKey FindingsReference
3,5-dioxo-6-(benzyloxy)hexanoic acid, ethyl esterAcinetobacter calcoaceticus SC 13876(3R,5S)-dihydroxy-6-(benzyloxy)hexanoic acid, ethyl esterFormation of syn- and anti-dihydroxy esters in a ratio of approximately 87:13. nih.gov
4-chloro-3-oxobutanoic acid methyl esterGeotrichum candidum SC 5469(S)-4-chloro-3-hydroxybutanoic acid methyl esterAchieved 95% reaction yield and 96% enantiomeric excess. nih.gov
Ethyl 4-chloroacetoacetatePichia finlandica alcohol dehydrogenase (PfODH)(S)-4-chloro-3-hydroxybutonoateRecombinant E. coli co-expressing PfODH and formate dehydrogenase for NADH regeneration was used. nih.gov

Transformations Involving the Ester and Ether Groups

While the ketone reduction is the most prominent transformation, the ester and benzyl ether functionalities also offer handles for further synthetic modifications.

Ester Hydrolysis or Transesterification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then participate in amide bond formation or other transformations. Transesterification to other esters, such as the ethyl ester, is also a common synthetic step. chemicalbook.com

Deprotection of the Benzyl Ether: The benzyloxy group serves as a protecting group for the C-4 hydroxyl functionality. It can be removed under various conditions, most commonly via catalytic hydrogenation (e.g., using H₂ and Pd/C), to reveal the free alcohol. This deprotection step is often performed after the desired stereochemistry at C-3 has been established.

Synthetic Utility in Complex Molecule Synthesis

The chiral β-hydroxy esters derived from this compound are valuable intermediates. For example, chiral 4-chloro-3-hydroxybutanoic acid methyl ester is a key intermediate in the total synthesis of HMG-CoA reductase inhibitors. nih.gov Similarly, ethyl (R)-4-cyano-3-hydroxybutyric acid, another related β-hydroxy ester, is a crucial building block for the synthesis of Atorvastatin. nih.gov

The combination of ketone reduction and subsequent functional group interconversions allows for the synthesis of diverse structural motifs. For instance, after reduction of the ketone, the resulting hydroxy group can be further functionalized, or the benzyl ether can be deprotected to yield a diol, which can then be used in the synthesis of cyclic compounds or other complex architectures. The asymmetric Guerbet reaction provides another pathway to access chiral alcohols from related starting materials, highlighting the importance of these compounds as synthetic targets. liverpool.ac.uk

Applications of Methyl 4 Benzyloxy 3 Oxobutanoate in Complex Molecule Synthesis

Role as a Versatile Intermediate in Organic Synthesis

Methyl 4-(benzyloxy)-3-oxobutanoate is a valuable intermediate in organic synthesis due to the reactivity of its β-keto ester moiety. This functional group allows for a wide range of chemical transformations, including alkylations, acylations, and condensations, which are fundamental for building molecular complexity. The benzyl (B1604629) ether serves as a stable protecting group for the hydroxyl function, which can be selectively removed under various conditions, typically by hydrogenolysis, at a later stage of a synthetic sequence.

The synthetic utility of this scaffold is highlighted by the reactivity of its close analogue, ethyl 4-(benzyloxy)-3-oxobutanoate. This ethyl ester can be readily synthesized from benzyl alcohol and ethyl 4-bromoacetoacetate, demonstrating a practical route to this class of building blocks. chemicalbook.com The versatility of β-keto esters is well-established; they are precursors to a multitude of structures, including α,β-unsaturated ketones and α-allyl ketones, through palladium-catalyzed reactions. nih.gov This reactivity makes them indispensable tools for synthetic chemists.

Precursor in Natural Product Synthesis

Tropane (B1204802) alkaloids, such as atropine (B194438) and cocaine, are a class of medicinally important plant metabolites characterized by a distinctive 8-azabicyclo[3.2.1]octane ring system. nih.gov While this compound is not a direct participant in the natural biosynthetic pathway, it serves as a crucial synthetic analogue for the key biological intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. researchgate.netnih.gov

In plants like Atropa belladonna, the biosynthesis of the tropinone (B130398) core involves a non-canonical type III polyketide synthase (PYKS). nih.gov This enzyme catalyzes the condensation of an N-methyl-Δ¹-pyrrolinium cation with two malonyl-CoA units to form 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. nih.govnih.gov This intermediate is then cyclized by a cytochrome P450-mediated reaction to form tropinone, the central precursor to other tropane alkaloids. nih.gov

In laboratory settings, synthetic chemists utilize stable, protected molecules like this compound to replicate this critical bond-forming strategy. The compound provides the necessary four-carbon chain with the correct oxidation state at the C3 position, mimicking the reactive polyketide-derived portion of the biosynthetic intermediate. Feeding studies using isotopically labeled versions of the related compound, methyl (RS)-4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate, have confirmed its role as a direct precursor in the formation of the tropane ring in Erythroxylum coca, strongly implicating acetate-derived metabolites in the pathway. mdpi.com

The versatile reactivity of the β-keto ester framework present in this compound makes it a suitable precursor for various other natural product scaffolds. Although specific examples directly employing this exact methyl ester are not extensively documented in dedicated studies, the closely related structural unit, methyl 4-oxobutanoate, is a known component and starting material for several natural products. For instance, it is the active unit in certain nitrogenous compounds isolated from marine fungi and is a precursor in the synthesis of (-)-deoxoprosophylline, a piperidine (B6355638) alkaloid. chemicalbook.com Given its structural similarity and the protective nature of the benzyloxy group, this compound represents a valuable, albeit less explored, building block for the synthesis of diverse natural product analogues.

Building Block for Bioactive Molecules

This compound is frequently employed as an intermediate in the synthesis of potential drug molecules and other bioactive compounds. The β-keto ester functional group is a classic precursor for the formation of heterocyclic rings, such as pyrazolones, which are of significant pharmaceutical interest. nih.gov The ability to perform reactions at the active methylene (B1212753) carbon between the two carbonyl groups, followed by cyclization reactions, provides a powerful strategy for generating molecular diversity in drug discovery programs. Recently, β-keto esters have been designed and synthesized as analogues of bacterial quorum-sensing molecules, leading to the discovery of new compounds with antibacterial activity. mdpi.com

The primary role of this compound is to serve as an intermediate that is further elaborated into more complex, pharmacologically active compounds. Its ethyl analogue, ethyl 4-(benzyloxy)-3-oxobutanoate, has been investigated for its potential to enhance farnesyl diphosphate (B83284) (FPP) levels, suggesting an interaction with enzymes in biosynthetic pathways. biosynth.com The inherent reactivity of the β-keto ester allows for its conversion into a variety of downstream intermediates.

Table 2: Potential Synthetic Transformations of the this compound Scaffold
Reaction TypeReagent ExampleResulting StructurePharmacological Relevance
Alkylation Methyl Iodide (CH₃I)α-Alkyl-β-keto esterCore of many natural products and drugs
Reduction Sodium Borohydride (B1222165) (NaBH₄)1,3-Diol derivativePrecursor for various bioactive molecules wikipedia.org
Condensation Hydrazine (B178648) (N₂H₄)Pyrazolone heterocycleAnti-inflammatory, analgesic, antibacterial agents nih.gov
Hydrogenolysis H₂, Pd/CDeprotected β-keto acid/esterReveals a free hydroxyl for further functionalization

Limited Publicly Available Data on Material Science Applications of this compound

Despite its role as a versatile intermediate in organic synthesis, detailed research findings and specific applications of this compound in the fields of material science and specialty chemicals are not extensively documented in publicly accessible scientific literature and patent databases.

Initial investigations suggest that this compound is recognized commercially as a building block with potential applications in polymer science. Chemical suppliers often categorize it under "Material Science" and "Polymer Science Material Building Blocks," indicating its intended or potential use in the synthesis of larger, functional molecules and polymers. However, specific examples of polymers or specialty chemicals derived from this compound, along with detailed research on their properties and applications, remain elusive in the public domain.

The core structure of this compound, featuring a β-keto ester and a benzyl ether, presents reactive sites that could theoretically be exploited in polymerization and the synthesis of specialty chemicals. The β-keto ester group can participate in a variety of chemical reactions, including condensations and the formation of heterocyclic structures, which are valuable in the design of functional materials. The benzyl ether group can be selectively removed, offering a pathway to further functionalization.

The lack of detailed public information could be attributed to several factors, including the proprietary nature of commercial research and development in the specialty chemicals and materials industry. It is possible that the applications of this compound are confined to internal industrial research or are disclosed in patents that are not easily identifiable through general searches.

Theoretical and Computational Studies on Methyl 4 Benzyloxy 3 Oxobutanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure, stability, and reactivity of a compound from first principles.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a standard computational tool in chemistry for its balance of accuracy and computational cost. A DFT study of Methyl 4-(benzyloxy)-3-oxobutanoate would typically involve the selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), cc-pVTZ) to solve the electronic Schrödinger equation.

Such investigations could yield a wealth of information, including:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculation of the infrared (IR) spectrum to identify characteristic vibrational modes, which can be compared with experimental data for structural validation.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy of formation, which are crucial for understanding the compound's stability and its role in reaction thermodynamics.

A hypothetical data table for the optimized geometry of this compound, as would be obtained from a DFT calculation, is presented below.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Note: This data is illustrative and not from actual published research.)

ParameterBond/AngleCalculated Value
Bond LengthC=O (keto)~1.22 Å
Bond LengthC=O (ester)~1.21 Å
Bond LengthC-O (ester)~1.34 Å
Bond LengthC-O (benzyl)~1.43 Å
Bond AngleO=C-CH2~120°
Dihedral AngleC-O-CH2-PhVaries with conformation

Conformational Analysis

The presence of several single bonds in this compound allows for significant conformational flexibility. A thorough conformational analysis would be essential to identify the low-energy conformers that are most likely to be present at room temperature. This is typically achieved by systematically rotating the rotatable bonds and calculating the relative energies of the resulting structures. The Boltzmann distribution can then be used to determine the population of each conformer. Understanding the preferred conformation is critical as it influences the molecule's reactivity and its interactions with other molecules.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed information about individual molecules, molecular modeling and simulation approaches can be used to study the behavior of the compound in a condensed phase (e.g., in a solvent or in the solid state).

Molecular dynamics (MD) simulations, using a force field parameterized for this type of molecule, could predict:

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation and reactivity.

Dynamical Behavior: The motion of the molecule over time, including conformational changes and intermolecular interactions.

Reaction Pathway Analysis and Transition State Studies

As a synthetic intermediate, understanding the reaction pathways involving this compound is of great interest. Computational methods can be used to map out the potential energy surface for a given reaction. This involves:

Locating Transition States: Identifying the high-energy structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier for a reaction, which is directly related to the reaction rate.

Investigating Reaction Mechanisms: Elucidating the step-by-step process of a chemical transformation.

For example, the mechanism of the reduction of the keto group or the hydrolysis of the ester group could be investigated in detail.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is key to its reactivity. DFT calculations can provide valuable insights into this aspect.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to act as a nucleophile or an electrophile. The energy and shape of these orbitals would indicate the most likely sites for nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the surface of the molecule. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups would be expected to be regions of negative potential.

Calculated Reactivity Descriptors: Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

A hypothetical data table summarizing these electronic properties is shown below.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations (Note: This data is illustrative and not from actual published research.)

PropertyCalculated Value (Arbitrary Units)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Chemical Hardness2.65
Electrophilicity Index2.2

Retrosynthetic Analysis Pertaining to Methyl 4 Benzyloxy 3 Oxobutanoate

Disconnection Strategies for the β-Keto Ester Core

The core structural feature of methyl 4-(benzyloxy)-3-oxobutanoate is the β-keto ester moiety. The primary disconnection strategy for 1,3-dicarbonyl compounds involves breaking the bond between the α- and β-carbons. This approach is based on well-established carbon-carbon bond-forming reactions, most notably the Claisen condensation. researchgate.net

In the context of this compound, this disconnection cleaves the C2-C3 bond, leading to two synthons: a methyl acetate (B1210297) enolate and an acyl cation derived from benzyloxyacetic acid. This strategy is logical because β-keto esters are frequently synthesized via the acylation of ester enolates.

Alternative disconnection strategies could involve cleaving the C3-C4 bond or the C-O bond of the ether linkage. However, the C2-C3 disconnection is generally preferred as it leads to readily available and reactive starting materials.

A variety of methods exist for the synthesis of β-keto esters, including:

Claisen Condensation: This classic reaction involves the base-mediated self-condensation of an ester. A mixed Claisen condensation, between two different esters, can also be employed. researchgate.net

Acylation of Enolates: Pre-forming an ester enolate with a strong base and then reacting it with an acylating agent, such as an acid chloride or another ester, is a common and versatile method. organic-chemistry.org

Reaction with Diketene: Diketene can react with alcohols to produce β-keto esters. researchgate.net

From Aldehydes and Diazoesters: Aldehydes can react with ethyl diazoacetate in the presence of a catalyst like NbCl5 to yield β-keto esters. organic-chemistry.org

Identification of Key Synthons and Synthetic Equivalents

Following the primary disconnection strategy, the key synthons for this compound are identified. A synthon is an idealized fragment resulting from a disconnection, which may not be a stable, real-world chemical. Therefore, synthetic equivalents—actual reagents that can be used to perform the desired transformation—are crucial.

The primary synthons and their corresponding synthetic equivalents are outlined in the table below:

SynthonDescriptionSynthetic EquivalentReagent Name
−CH2COOCH3^{-}{\text{CH}}{2}{\text{COOCH}}{3}Methyl acetate enolateMethyl acetateMethyl acetate
BnOCH2CO+{\text{BnOCH}}^{2}{\text{CO}}^{+}Benzyloxyacyl cationBenzyloxyacetyl chloride or Methyl benzyloxyacetateBenzyloxyacetyl chloride or Methyl benzyloxyacetate

The methyl acetate enolate is a nucleophile and can be generated in situ by treating methyl acetate with a suitable base, such as sodium hydride or lithium diisopropylamide (LDA). The benzyloxyacyl cation is an electrophile. Its synthetic equivalent can be an activated carboxylic acid derivative like benzyloxyacetyl chloride, or another ester such as methyl benzyloxyacetate, which would participate in a crossed Claisen condensation. β-Ketoesters are recognized as important synthons in organic chemistry due to their electrophilic and nucleophilic reactive sites. researchgate.net

Convergent and Divergent Synthetic Route Planning

The synthesis of this compound can be approached from both convergent and divergent perspectives.

Convergent Synthesis: A convergent approach involves synthesizing separate fragments of the molecule and then joining them together in the later stages. In this case, one could prepare a more complex fragment derived from benzyloxyacetic acid and another from methyl acetate and then couple them. For instance, the synthesis of epothilones B and D utilized a convergent strategy involving the diastereoselective addition of a stannane (B1208499) equivalent of a β-keto ester dianion. nih.gov This highlights how β-keto ester synthons can be incorporated into more complex fragments before the key coupling reaction.

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is then elaborated into different target molecules. This compound itself can serve as a starting point for divergent syntheses. The presence of multiple functional groups—the ketone, the ester, and the benzyl (B1604629) ether—allows for selective modifications to generate a library of related compounds. For example, the ketone can be reduced or converted to other functional groups, the ester can be hydrolyzed or transesterified, and the benzyl group can be removed by hydrogenolysis to reveal a primary alcohol.

Strategic Implementation in Total Synthesis Campaigns

β-Keto esters like this compound are valuable intermediates in the total synthesis of complex natural products and medicinally important molecules. Their utility stems from the versatility of the β-keto ester functionality.

One notable application of β-keto ester synthons is in the synthesis of the anticancer drug Gefitinib. mdpi.com While not directly using this compound, the synthesis involves the creation of a similar structural motif. For instance, a reported synthesis of Gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate, which undergoes a series of transformations including alkylation, nitration, reduction, and cyclization. mdpi.com

The strategic implementation of β-keto ester fragments often involves their use in carbon-carbon bond-forming reactions. The enolizable protons alpha to the carbonyl groups are acidic, allowing for deprotonation and subsequent alkylation or acylation reactions. This enables the construction of more complex carbon skeletons. Furthermore, the ketone and ester functionalities can be manipulated to introduce stereocenters or to participate in cyclization reactions. The development of palladium-catalyzed reactions of allyl β-keto esters has further expanded their synthetic utility, allowing for transformations such as reductive elimination, aldol (B89426) condensation, and Michael addition. nih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 4-(benzyloxy)-3-oxobutanoate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, benzyl-protected intermediates are reacted with methyl acetoacetate derivatives in dichloromethane (DCM) under basic conditions (e.g., NaHCO₃) to introduce the benzyloxy group . Solvent choice (polar aprotic vs. non-polar) and temperature (0–25°C) significantly impact yield. Flash chromatography with hexane/ethyl acetate gradients (9:1 to 1:1) is used for purification, achieving >80% purity .
  • Key Data : NMR (¹H and ¹³C) confirms the ester carbonyl (δ 170–175 ppm) and benzyloxy protons (δ 4.5–5.0 ppm). HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 237.1) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identifies functional groups (e.g., ketone at δ 200–210 ppm, ester carbonyl at δ 165–175 ppm) and stereochemistry. Overlapping signals in aromatic regions may require 2D NMR (COSY, HSQC) .
  • HRMS : Confirms molecular formula (C₁₂H₁₄O₄) and detects impurities (e.g., incomplete benzylation) .
  • X-ray crystallography : Resolves ambiguous stereochemistry (e.g., Z/E isomerism) using crystal lattice parameters (e.g., triclinic P1 symmetry) .

Q. How should researchers handle purification and storage to maintain compound integrity?

  • Methodology :

  • Purification : Use flash chromatography with silica gel (200–400 mesh) and monitor fractions via TLC (Rf ~0.3 in 3:7 EtOAc/hexane). Avoid prolonged exposure to acidic/basic conditions to prevent ester hydrolysis .
  • Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. DCM or chloroform is preferred for solubilization; avoid DMSO if long-term stability is untested .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound?

  • Methodology : Discrepancies in δ values (e.g., benzyl protons) may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or concentration effects. Cross-validate with:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.